

# Experimental setup for disproportionation reaction of N-ethyldiethanolamine

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## Compound of Interest

Compound Name: *Ethylaminoethanol*

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## Application Notes and Protocols: Catalytic Cyclization of Diethanolamine

### Introduction

This document provides a detailed experimental protocol for the synthesis of piperazine derivatives through the catalytic cyclization of diethanolamine. While the disproportionation of N-ethyldiethanolamine is not a commonly documented reaction, the intramolecular and intermolecular reactions of diethanolamine to form N-(2-hydroxyethyl)piperazine (HEP) and N,N'-bis(2-hydroxyethyl)piperazine (BHEP) are of significant interest in industrial and pharmaceutical chemistry. These piperazine derivatives serve as crucial intermediates in the synthesis of various active pharmaceutical ingredients and other specialty chemicals. The protocols described herein are intended for researchers, scientists, and professionals in drug development and chemical synthesis.

The primary reaction discussed is the catalytic conversion of diethanolamine, which involves a cyclization mechanism. This process can be guided by different catalysts and reaction conditions to selectively yield the desired piperazine derivatives.

## Experimental Protocols

This protocol is based on a solvent-free catalytic approach.

Materials:

- Diethanolamine (DEA)
- Catalyst A (e.g., a proprietary hydrogenation-dehydrogenation catalyst)
- High-pressure autoclave reactor
- Gas chromatograph (GC) with a suitable column (e.g., 30m RTX Amin)
- Standard laboratory glassware

**Procedure:**

- Charge a high-pressure autoclave reactor with 100 g of diethanolamine and 10 g of Catalyst A.
- Seal the reactor and purge with an inert gas, such as nitrogen or argon.
- Pressurize the reactor with hydrogen to approximately 60000 Torr.
- Heat the reactor to a temperature range of 180-200°C.
- Maintain the reaction at this temperature for 10 hours with constant stirring.
- After the reaction period, cool the reactor to room temperature and carefully vent the excess pressure.
- Collect the crude product mixture.
- Analyze the product composition using gas chromatography to determine the conversion of diethanolamine and the selectivity for N,N'-bis(2-hydroxyethyl)piperazine.[\[1\]](#)

This method involves the reaction of both monoethanolamine and diethanolamine to produce N-(2-hydroxyethyl)piperazine.[\[2\]](#)[\[3\]](#)

**Materials:**

- Monoethanolamine (MEA)
- Diethanolamine (DEA)

- Nickel-copper-chromia hydrogenation-dehydrogenation catalyst (e.g., 75 mol% nickel, 23 mol% copper, 2 mol% chromium)[2]
- Stirred stainless steel autoclave (1-liter capacity)
- Hydrogen gas supply
- Gas chromatograph (GC)
- Karl Fischer titrator for water determination

**Procedure:**

- Charge the 1-liter stirred stainless steel autoclave with a mixture of monoethanolamine and diethanolamine (e.g., a 3:1 molar ratio), water, and the powdered nickel-copper-chromia catalyst.[2]
- Purge the autoclave thoroughly with hydrogen gas.
- Pressurize the autoclave with hydrogen to an initial pressure of 250 psig.
- Heat the reaction mixture to the desired temperature (e.g., 125-250°C) and increase the pressure to the operating range of 300-800 psig.[2]
- Maintain the reaction at the set temperature and pressure for 2 hours with stirring.[2]
- After the reaction is complete, cool the autoclave to room temperature.
- Carefully vent the autoclave and recover the product mixture.
- Analyze the product using GC for composition and Karl Fischer titration for water content.[2]

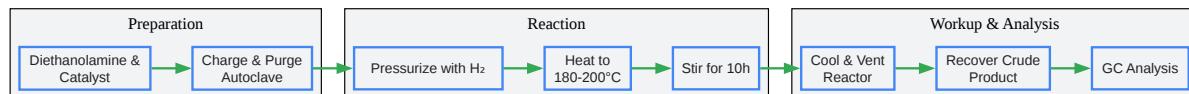
## Data Presentation

The following table summarizes quantitative data from various synthetic routes for piperazine derivatives from diethanolamine and related starting materials.

Product	Starting Material(s)	Catalyst /Reagent	Temperature (°C)	Pressure	Reaction Time	Yield/Selectivity	Reference
N,N'-bis(2-hydroxyethyl)piperazine	Diethanolamine	Catalyst A (hydrogenation)	180 - 200	60006 Torr	10 h	79%	[1]
N,N'-bis(2-hydroxyethyl)piperazine	Diethanolamine, Oxamide	None	205	Atmospheric	3 h	41.04%	[4]
N-(2-hydroxyethyl)piperazine	Monoethanolamine, Diethanolamine	Nickel-Copper-Chromia	125 - 250	300 - 800 psig	2 h	Not specified	[2]
N-(2-hydroxyethyl)piperazine	Triethanolamine, Ammonia	Heterogeneous (ZrO <sub>2</sub> /Al <sub>2</sub> O <sub>3</sub> , CuO, CoO/NiO /MoO <sub>3</sub> )	180 - 250	35 - 300 bar	Continuous	Not specified	[5]

## Mandatory Visualization

The following diagram illustrates a generalized experimental workflow for the catalytic synthesis of piperazine derivatives from diethanolamine.



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Caption: Experimental workflow for catalytic cyclization.

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## References

- 1. 1,4-BIS(2-HYDROXYETHYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
- 2. US4338443A - Synthesis of N-(2-hydroxyethyl)piperazine - Google Patents [patents.google.com]
- 3. Synthesis of N-(2-hydroxyethyl)piperazine - Patent US-4338443-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. data.epo.org [data.epo.org]
- 5. US5455352A - Preparation of N-(2-hydroxyethyl)-piperazine - Google Patents [patents.google.com]
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